4-(Trifluoromethyl)benzhydrol 4-(Trifluoromethyl)benzhydrol
Brand Name: Vulcanchem
CAS No.: 395-23-3
VCID: VC21333679
InChI: InChI=1S/C14H11F3O/c15-14(16,17)12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h1-9,13,18H
SMILES: C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(F)(F)F)O
Molecular Formula: C14H11F3O
Molecular Weight: 252.23 g/mol

4-(Trifluoromethyl)benzhydrol

CAS No.: 395-23-3

Cat. No.: VC21333679

Molecular Formula: C14H11F3O

Molecular Weight: 252.23 g/mol

* For research use only. Not for human or veterinary use.

4-(Trifluoromethyl)benzhydrol - 395-23-3

Specification

CAS No. 395-23-3
Molecular Formula C14H11F3O
Molecular Weight 252.23 g/mol
IUPAC Name phenyl-[4-(trifluoromethyl)phenyl]methanol
Standard InChI InChI=1S/C14H11F3O/c15-14(16,17)12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h1-9,13,18H
Standard InChI Key LIZDGCXCDJOWBS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(F)(F)F)O
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(F)(F)F)O

Introduction

Synthesis and Reaction Mechanisms

Synthetic Routes

The synthesis of 4-(Trifluoromethyl)benzhydrol typically involves Friedel-Crafts alkylation or related methodologies that incorporate trifluoromethyl-substituted intermediates. One common approach includes the reaction of trifluoromethyl-substituted arenes with benzene derivatives under acidic conditions . These reactions often yield both benzophenone derivatives and triarylmethanol derivatives depending on temperature and reagent specificity.

Mechanistic Insights

The trifluoromethyl group introduces electron-withdrawing effects that influence reaction pathways:

  • In acidic environments such as CF3_3SO3_3H (triflic acid), protonation of fluorine atoms leads to carbocation intermediates, which subsequently react with benzene to form alcohol derivatives like 4-(Trifluoromethyl)benzhydrol .

  • The electron-deficient nature of the trifluoromethyl-substituted ring reduces reactivity in weaker acids, necessitating superacidic conditions for efficient synthesis .

Purification Techniques

Purification of 4-(Trifluoromethyl)benzhydrol often involves flash column chromatography using solvent systems such as ethyl acetate/hexanes mixtures. These methods ensure high purity levels (>97%) suitable for downstream applications .

Physicochemical Properties and Analytical Data

Physical Characteristics

The physical properties of 4-(Trifluoromethyl)benzhydrol are summarized below:

PropertyValueReference
Molecular FormulaC14H11F3OC_{14}H_{11}F_{3}O
Molecular Weight252.23 g/mol
Melting Point59–61°C
Boiling Point122–124°C (0.4 mmHg)

These data highlight the compound's thermal stability and suitability for handling under ambient conditions.

Spectroscopic Analysis

Spectroscopic techniques provide valuable insights into the molecular structure:

  • NMR Spectroscopy: Proton and carbon spectra reveal characteristic shifts associated with the hydroxyl group and trifluoromethyl substitution.

  • Mass Spectrometry (MS): The molecular ion peak at m/z = 252 corresponds to the molecular weight of the compound .

  • Infrared (IR) Spectroscopy: The presence of hydroxyl (-OH) stretching vibrations around 3200–3600 cm1^{-1} .

Collision Cross Section Data

Predicted collision cross-section (CCS) values under mass spectrometric conditions provide additional analytical parameters:

Adductm/zPredicted CCS (Ų)
[M+H]+^+253.08348158.5
[M+Na]+^+275.06542169.3
[M-H]^-251.06892157.8

These values aid in identifying and characterizing the compound in complex mixtures .

Applications in Science and Industry

Pharmaceutical Applications

The trifluoromethyl group imparts unique biological activities to compounds like 4-(Trifluoromethyl)benzhydrol, making them valuable intermediates in drug synthesis:

  • Enhanced lipophilicity facilitates membrane permeability.

  • Electron-withdrawing effects modify binding affinities to biological targets .

Agrochemical Applications

In agrochemical research, fluorinated compounds are employed for their stability and bioactivity:

  • The trifluoromethyl substitution enhances resistance to environmental degradation.

  • Potential use as precursors for herbicides or insecticides has been explored .

Material Science

The electronic properties of fluorinated arenes contribute to their application in materials science:

  • Use as building blocks for polymers with tailored dielectric properties.

  • Potential incorporation into organic electronic devices .

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